lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate
Description
Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate is a lithium salt derivative of a substituted imidazo[4,5-c]pyridine scaffold. Its structure features:
- A fused bicyclic imidazo[4,5-c]pyridine core.
- A methyl group at the 1-position of the imidazole ring.
- A carboxylate group at the 7-position of the pyridine ring.
- A lithium counterion balancing the charge of the carboxylate group.
Properties
Molecular Formula |
C8H6LiN3O2 |
|---|---|
Molecular Weight |
183.1 g/mol |
IUPAC Name |
lithium;1-methylimidazo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O2.Li/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
BZXKTHONHUJWFG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C=NC2=C1C(=CN=C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate typically involves multi-step organic transformations starting from appropriate imidazole or pyridine precursors. The key steps include cyclization to form the fused ring system, functional group transformations to install the carboxylate moiety, and finally formation of the lithium salt.
Detailed Preparation Routes
Cyclization and Ring Formation
- The initial step often involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, which upon intramolecular cyclization forms the imidazo[4,5-c]pyridine core.
- Solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) facilitate the cyclization process, enhancing yield and selectivity.
Carboxylate Group Introduction
- A common approach to introduce the carboxylate group at the 7-position involves the hydrolysis or oxidation of cyano or nitrile precursors under strong alkaline aqueous conditions (e.g., potassium hydroxide, sodium hydroxide, or lithium hydroxide).
- The reaction is typically refluxed for 12 to 24 hours, followed by acidification to pH 1–2 to precipitate the carboxylic acid intermediate with yields ranging from 55% to 85%.
Formation of Lithium Salt
- The carboxylic acid intermediate is then neutralized with lithium hydroxide or treated with butyl lithium to form the lithium carboxylate salt.
- In some methods, the active hydrogen at the carboxyl site is deprotonated by butyl lithium, followed by carbonation with carbon dioxide to afford the lithium carboxylate.
Protection and Condensation Steps (Optional)
- Protection of reactive sites, such as the N-5 position, can be performed using di-tert-butyl dicarbonate, forming tert-butyl protected intermediates to improve reaction control and yield.
- Subsequent condensation with methanol or other reagents yields methyl esters or related derivatives, which can be converted back to the lithium salt as needed.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes | Yield Range (%) |
|---|---|---|---|
| Cyclization | 1-methyl-1H-imidazol-4-amine, fumaric/maleic acid derivatives, DMF, Pd/C catalyst | Michael addition followed by ring closure | Moderate to high |
| Hydrolysis/Oxidation | Strong base (KOH, NaOH, LiOH), reflux 12–24 h, acidification to pH 1–2 | Converts nitrile/cyano to carboxylic acid | 55–85 |
| Lithium Salt Formation | Butyl lithium or LiOH, CO₂ bubbling or neutralization | Formation of lithium carboxylate salt | High |
| Protection (optional) | Di-tert-butyl dicarbonate | Protects N-5 site for selective reactions | High |
| Condensation (optional) | Methanol, condensation agents | Esterification or amidation steps | High |
Alternative Methods and Industrial Considerations
- Continuous Flow Synthesis: Industrial-scale synthesis may utilize continuous flow reactors for better control of reaction parameters, reproducibility, and yield optimization.
- Automated Reagent Addition: Automated systems for precise reagent dosing and temperature regulation improve scalability and product consistency.
- Use of Condensation Agents: Various coupling reagents such as 2-(7-azobenzotriazole)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), and carbonyldiimidazole (CDI) are used for amidation or esterification of intermediates.
Summary Table of Preparation Methods
Scientific Research Applications
Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for targeting GABA receptors and other neurological pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like migraines and cancer.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: GABA receptors, histone methyltransferases, and other enzymes involved in neurological and cancer pathways.
Pathways Involved: The compound can modulate neurotransmitter release, inhibit enzyme activity, and alter gene expression, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine (PhIP)
- Structure: Imidazo[4,5-b]pyridine core with amino and phenyl substituents.
- Key Differences: Positional isomerism (imidazo[4,5-b] vs. [4,5-c] pyridine). PhIP contains carcinogenic amino and phenyl groups instead of carboxylate and methyl groups.
- Properties: PhIP is a mutagenic heterocyclic amine found in cooked foods, inducing colon and mammary carcinomas in rodents via DNA adduct formation . The carboxylate group in the lithium salt may reduce carcinogenicity compared to amino substituents, as carboxylates are less likely to form DNA adducts .
2-(3,6-Dihalopyridin-2-yl)-3H-Imidazo[4,5-c]Pyridine Derivatives
- Structure : Halogenated pyridine substituents at the 2-position of the imidazo[4,5-c]pyridine core.
- Key Differences: Halogen substituents vs. carboxylate group. No lithium counterion in these derivatives.
Imidazo[4,5-c]Quinoline-4-Amine Conjugates
- Structure: Expanded quinoline ring system fused with imidazo[4,5-c]pyridine.
- Key Differences: Larger aromatic system (quinoline vs. pyridine). Amine substituent at the 4-position instead of carboxylate.
- Applications : These derivatives are explored for therapeutic uses, indicating that imidazo[4,5-c]pyridine-based compounds may have medicinal relevance .
Physicochemical and Binding Properties
Host-Guest Interactions
Cyclic tetrabenzo[4,5-c]naphthylene tetramers () exhibit binding constants of 10²–10⁴ M⁻¹ for organic ammonium cations. While structurally distinct, the lithium salt’s carboxylate group could participate in ionic or hydrogen-bonding interactions, analogous to the ammonium-binding affinity of similar macrocycles .
NMR Spectral Shifts
In triazolopyrimidine derivatives (), substituent positions significantly affect NMR chemical shifts. For example, C3-H and C5-H protons in [1,2,4]triazolo[4,3-c]pyrimidines appear more downfield than those in [1,2,4]triazolo[1,5-c]pyrimidines. This suggests that the carboxylate and methyl groups in the lithium salt may similarly influence its spectroscopic profile .
Therapeutic Potential
Pyrrolo[2,3-b:4,5-c']dipyridine derivatives () demonstrate high affinity for Tau protein aggregates with reduced MAO-A binding compared to pyrido[4,3-b]indole analogs.
Biological Activity
Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate (CAS No. 2639464-62-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores the compound's biological activity through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its imidazo[4,5-c]pyridine structure, which is known for its diverse biological activities. The compound includes a lithium ion, which may enhance its pharmacological properties.
Chemical Formula: C₉H₈LiN₃O₂
Molecular Weight: 197.19 g/mol
Purity: ≥95%
Research indicates that lithium compounds can influence various signaling pathways in cells, particularly those related to neurotransmitter release and neuroprotection. Lithium is known to inhibit glycogen synthase kinase 3 (GSK3), a key enzyme involved in multiple cellular processes including cell survival and apoptosis. The inhibition of GSK3 by lithium derivatives may contribute to neuroprotective effects and modulation of mood disorders.
Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties. For instance, it has been observed to enhance neuronal survival in models of neurodegeneration. The compound's ability to inhibit GSK3 leads to increased levels of β-catenin, which promotes cell survival pathways.
Antitumor Activity
Recent investigations have highlighted the potential antitumor effects of this compound. In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U251 (Glioblastoma) | 10 | Induction of apoptosis via caspases |
| HeLa (Cervical) | 15 | GSK3 inhibition leading to apoptosis |
| MCF-7 (Breast) | 12 | Modulation of cell cycle regulation |
Case Study 1: Glioblastoma Treatment
A study involving U251 glioblastoma cells treated with this compound demonstrated significant tumor cell death compared to control groups. The treatment led to a notable increase in apoptotic markers after 24 hours.
Case Study 2: Neuroprotection in Animal Models
Animal studies have also indicated that administration of this compound can reduce neuronal loss in models of Alzheimer's disease. The compound was shown to improve cognitive function as assessed by behavioral tests.
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | H2SO4, 90°C | 40–60% | Competing ring-opening reactions |
| 2 | CH3I, K2CO3, DMF | 70–85% | Over-methylation at alternate sites |
| 3 | LiOH, H2O/THF | 60–75% | Incomplete hydrolysis of ester intermediates |
Basic Research Question: How is the structural integrity of this compound validated?
Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy:
- Mass Spectrometry (MS): Molecular ion peak at m/z consistent with the molecular formula (e.g., C9H7LiN3O2 requires m/z ≈ 210.1) .
- X-ray Diffraction: Resolves lithium coordination geometry and confirms bicyclic framework .
Basic Research Question: What in vitro assays are suitable for screening the biological activity of this compound?
Methodological Answer:
Primary assays focus on receptor/enzyme interactions:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ kits to quantify ATP competition in kinases (e.g., PI3K, MAPK) .
- Cellular Uptake Studies: Radiolabeled compound (e.g., ³H or ¹⁴C) to track permeability in Caco-2 cell monolayers .
- Cytotoxicity Screening: MTT assays against cancer cell lines (e.g., HeLa, HepG2) with IC50 calculations .
Key Considerations:
- Buffer compatibility (lithium ions may interfere with phosphate-based buffers).
- Stability testing under assay conditions (pH 7.4, 37°C) to confirm compound integrity .
Advanced Research Question: How can synthetic yields be improved while minimizing impurities?
Methodological Answer:
Advanced strategies include:
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during cyclization, followed by acidic deprotection .
- Catalytic Optimization: Transition metal catalysts (e.g., Pd/C for hydrogenation) to reduce byproducts in carboxylation steps .
- Process Analytical Technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy to adjust reaction parameters dynamically .
Q. Table 2: Impurity Mitigation Techniques
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Over-methylated derivatives | Step 2 | Use bulky bases (e.g., DBU) to direct regioselectivity |
| Hydrolysis byproducts | Step 3 | Controlled water addition in THF solvent |
| Lithium coordination variants | Final step | Strict anhydrous conditions during salt formation |
Advanced Research Question: How can contradictory data in biological activity studies be resolved?
Methodological Answer:
Contradictions often arise from assay variability or compound instability. Resolution methods:
- Dose-Response Reproducibility: Validate IC50 values across ≥3 independent experiments with standardized protocols .
- Metabolite Profiling: LC-MS/MS to identify degradation products that may skew activity results .
- Target Validation: CRISPR-Cas9 knockout models to confirm specificity for hypothesized molecular targets .
Case Study: Discrepancies in kinase inhibition data were resolved by identifying residual DMSO (>0.1%) as an inhibitor of assay enzymes .
Advanced Research Question: What computational methods support the design of derivatives with enhanced target affinity?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., EGFR, PARP) .
- QSAR Modeling: Develop regression models using descriptors like LogP, polar surface area, and H-bond donors .
- Free Energy Perturbation (FEP): Calculate ΔΔG for proposed derivatives to prioritize synthesis .
Q. Table 3: SAR Trends in Derivatives
| Derivative Modification | Impact on IC50 (nM) | Key Interaction |
|---|---|---|
| 2-Trifluoromethyl substitution | 15 → 8 nM | Enhanced hydrophobic pocket binding |
| Carboxylate → amide substitution | 8 → 120 nM | Loss of ionic interaction with Lys residue |
| Methyl → ethyl at 1-position | 15 → 25 nM | Steric hindrance reduces fit |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
